

## Early Preclinical Efficacy of NVL-330: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NC-330   |           |
| Cat. No.:            | B1168345 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research findings on the efficacy of NVL-330, a novel, brain-penetrant, HER2-selective tyrosine kinase inhibitor (TKI). The data presented herein is collated from various scientific abstracts and presentations, offering a comprehensive look at the compound's activity against oncogenic HER2 alterations, its selectivity profile, and its potential to address central nervous system (CNS) metastases.

## **Executive Summary**

NVL-330 is an investigational TKI specifically designed to target HER2-mutant tumors, including those with HER2 exon 20 insertion mutations, while sparing wild-type epidermal growth factor receptor (EGFR) to minimize off-target toxicities. Preclinical data have demonstrated NVL-330's broad and potent activity against a range of HER2 oncogenic alterations. Notably, the compound exhibits significant brain penetrance and has shown robust anti-tumor efficacy in intracranial xenograft models, a critical feature given the high incidence of brain metastases in patients with HER2-mutant non-small cell lung cancer (NSCLC). Comparative studies have highlighted its differentiated profile against other HER2-targeting agents.

## In Vitro Efficacy and Selectivity

NVL-330 has demonstrated potent inhibition of various HER2 oncogenic alterations in cellular assays. The following tables summarize the key quantitative data on its half-maximal inhibitory



concentrations (IC50) in phosphorylation and cell viability assays.

Table 1: In Vitro Potency of NVL-330 Against HER2 Oncogenic Alterations

| Target Alteration       | Assay Type | IC50 (nM) |
|-------------------------|------------|-----------|
| HER2 exon 20 ins (YVMA) | pHER2      | 3.6[1]    |
| HER2 exon 20 ins (YVMA) | Viability  | 16.6[1]   |
| HER2 exon 20 ins (VC)   | pHER2      | 6.7[1]    |
| HER2 amplification      | pHER2      | 5.9[1]    |
| HER2 amplification      | Viability  | 1.6[1]    |

Table 2: EGFR Selectivity of NVL-330

| Target         | Assay Type | IC50 (nM) | Selectivity (fold)<br>vs. HER2 ex20ins<br>YVMA (pHER2) |
|----------------|------------|-----------|--------------------------------------------------------|
| Wild-type EGFR | pEGFR      | 567[1]    | ~158                                                   |

## **In Vivo Efficacy**

The anti-tumor activity of NVL-330 has been evaluated in various preclinical xenograft models, including those with intracranial tumors.

Table 3: In Vivo Efficacy of NVL-330 in Subcutaneous Xenograft Models



| Model              | HER2<br>Alteration  | Treatment | Dosing                  | Outcome                                                                           |
|--------------------|---------------------|-----------|-------------------------|-----------------------------------------------------------------------------------|
| CTG-2543 PDX       | HER2<br>Y772dupYVMA | NVL-330   | 10, 30, and 75<br>mg/kg | Dose-dependent<br>tumor<br>regression[1]                                          |
| Ba/F3 allograft    | HER2 (YVMA)         | NVL-330   | Not specified           | Dose-dependent antitumor efficacy and suppression of downstream MAPK signaling[1] |
| NSCLC<br>xenograft | HER2 (VC)           | NVL-330   | Twice a day for 3 days  | Time- and dose-<br>dependent<br>suppression of<br>pHER2[1]                        |

Table 4: In Vivo Efficacy of NVL-330 in Intracranial Xenograft Models



| Model                                   | HER2<br>Alteration    | Treatment    | Dosing                                   | Outcome                                                           |
|-----------------------------------------|-----------------------|--------------|------------------------------------------|-------------------------------------------------------------------|
| HER2-amplified intracranial tumor model | HER2<br>amplification | NVL-330      | 10 and 30 mg/kg<br>p.o. b.i.d.           | Suppressed<br>tumor growth<br>and extended<br>overall survival[1] |
| NCI-N87<br>intracranial<br>xenograft    | HER2<br>amplification | NVL-330      | 30 mg/kg BID                             | Induced tumor regression[2]                                       |
| NCI-N87<br>intracranial<br>xenograft    | T-DXd                 | 10 mg/kg Q3W | Did not induce<br>tumor<br>regression[2] |                                                                   |
| NCI-N87<br>intracranial<br>xenograft    | zongertinib           | 30 mg/kg BID | Did not induce<br>tumor<br>regression[2] | _                                                                 |

### **Pharmacokinetics and CNS Penetrance**

A key design feature of NVL-330 is its ability to cross the blood-brain barrier. This has been assessed through pharmacokinetic studies in animal models.

Table 5: CNS Penetrance of NVL-330

| Species | Parameter                                                    | Value   | Comparator(s)                               |
|---------|--------------------------------------------------------------|---------|---------------------------------------------|
| Rat     | Unbound brain-to-<br>plasma partition<br>coefficient (Kp,uu) | ~0.3[1] | Higher than zongertinib and sevabertinib[2] |

# Experimental Protocols In Vitro Assays

Cellular Phospho-HER2 and Phospho-EGFR Assays: Specific cell lines harboring HER2
 exon 20 insertion mutations (YVMA and VC), HER2 amplification, or wild-type EGFR were



utilized. Cells were treated with varying concentrations of NVL-330. The levels of phosphorylated HER2 and EGFR were quantified to determine the IC50 values.[1][2]

 Cell Viability Assays: Cell lines with HER2 exon 20 YVMA insertion and HER2 amplification were treated with a range of NVL-330 concentrations. Cell viability was measured to calculate the IC50 values.[1]

### In Vivo Xenograft Studies

- Subcutaneous Xenograft Models:
  - CTG-2543 Patient-Derived Xenograft (PDX) Model: The model harbored the HER2
     Y772dupYVMA mutation. NVL-330 was administered at doses of 10, 30, and 75 mg/kg to assess dose-dependent tumor regression.[1]
  - Engineered Ba/F3 Allograft Model: This model expressed the HER2 YVMA insertion. The study evaluated dose-dependent antitumor efficacy and the suppression of downstream MAPK pathway signaling (Dusp6 mRNA).[1]
  - NSCLC Xenograft Model: This model harbored the HER2 VC insertion. NVL-330 was administered twice daily for three days to observe time- and dose-dependent suppression of pHER2.[1]
- Intracranial Xenograft Model:
  - HER2-amplified model: The study assessed the effect of NVL-330 at 10 and 30 mg/kg administered orally twice daily (p.o. b.i.d.) on tumor growth and overall survival.[1]
  - NCI-N87 Model: Nude mice with established intracranial NCI-N87 tumors were treated with NVL-330 (30 mg/kg BID, orally), T-DXd (10 mg/kg Q3W, intravenously), or zongertinib (30 mg/kg BID, orally) to compare intracranial antitumor activity.[2]

#### **Pharmacokinetic Studies**

Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) Determination: The Kp,uu of NVL-330 was determined in Wistar Han rats at one hour after a 10 mg/kg oral dose to assess its brain penetrance. A low efflux ratio was also determined using an MDR1-MDCKI permeability assay.[1][2]



# Visualizations Signaling Pathway



Click to download full resolution via product page



Caption: NVL-330 inhibits HER2 signaling pathways.

## **Experimental Workflow: In Vivo Intracranial Efficacy Study**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HER2 exon 20 mutation inhibitor shows promise for the treatment of NSCLC | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Early Preclinical Efficacy of NVL-330: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168345#early-research-findings-on-nvl-330-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com